6-Iodo-3-methoxypicolinonitrile
Description
6-Iodo-3-methoxypicolinonitrile is a halogenated pyridine derivative featuring a methoxy group at position 3 and an iodine atom at position 6 on the picolinonitrile backbone. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitrile group, the electron-donating methoxy substituent, and the iodine atom, which serves as a versatile leaving group in nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
6-iodo-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3 |
InChI Key |
OYQBYNLOHANMHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table summarizes key properties of 6-Iodo-3-methoxypicolinonitrile and its structural analogs, based on evidence and chemical inference:
*Note: Properties for this compound are inferred due to lack of direct evidence.
Structural and Functional Differences
Halogen vs. Nitro-Amino Substituents
- This compound and 3-Bromo-6-methoxypicolinonitrile share a nitrile-methoxy backbone but differ in halogens (I vs. Br). Iodine’s larger atomic radius and lower electronegativity enhance its leaving group ability in nucleophilic aromatic substitution compared to bromine .
- Nitro-amino analogs (e.g., 2-Amino-5-nitro-6-methylpyridine) exhibit contrasting electronic effects: the nitro group (-NO₂) is strongly electron-withdrawing, while the amino group (-NH₂) is electron-donating. This combination increases thermal stability (higher melting points) compared to halogenated nitriles .
Substituent Position Effects
- The melting point of 6-Amino-5-nitro-3-picoline (189–193°C) is higher than its positional isomer 6-Amino-5-nitro-2-picoline (147–157°C), highlighting how substituent arrangement impacts crystal packing and stability .
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